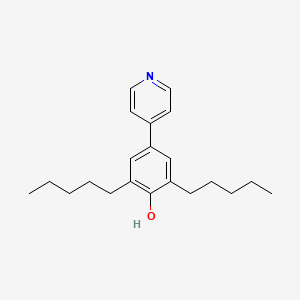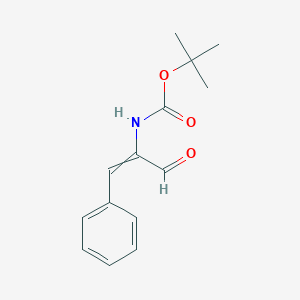![molecular formula C10H16N5O4P B12553186 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid CAS No. 184350-32-1](/img/structure/B12553186.png)
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a dimethylamino group, an ethoxymethyl group, and a phosphonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Ethoxymethyl Group: The ethoxymethyl group is attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[6-(Amino)purin-9-yl]ethoxymethylphosphonic acid
- 2-[6-(Methylamino)purin-9-yl]ethoxymethylphosphonic acid
- 2-[6-(Ethylamino)purin-9-yl]ethoxymethylphosphonic acid
Uniqueness
2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
184350-32-1 |
|---|---|
Fórmula molecular |
C10H16N5O4P |
Peso molecular |
301.24 g/mol |
Nombre IUPAC |
2-[6-(dimethylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-14(2)9-8-10(12-5-11-9)15(6-13-8)3-4-19-7-20(16,17)18/h5-6H,3-4,7H2,1-2H3,(H2,16,17,18) |
Clave InChI |
BENQZFBIVDMYMJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2CCOCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


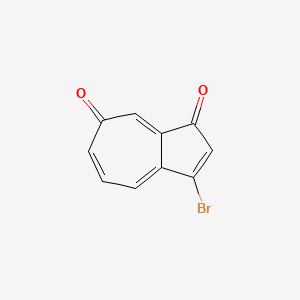
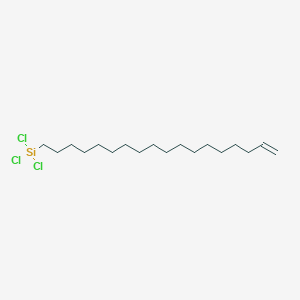

![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)
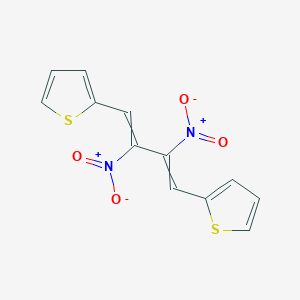
![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)
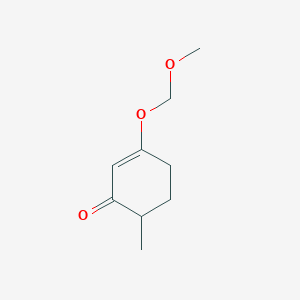
![2-[(2-Sulfanylethyl)sulfanyl]propane-1,3-dithiol](/img/structure/B12553144.png)
![{[2-(3-Oxobutanamido)-1,4-phenylene]bis(oxy)ethane-2,1-diyl} dibenzoate](/img/structure/B12553146.png)
![Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane](/img/structure/B12553153.png)
